Geranyl hexanoate
CAS No.: 68310-59-8
Cat. No.: VC3874762
Molecular Formula: C16H28O2
Molecular Weight: 252.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 68310-59-8 |
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Molecular Formula | C16H28O2 |
Molecular Weight | 252.39 g/mol |
IUPAC Name | [(2Z)-3,7-dimethylocta-2,6-dienyl] hexanoate |
Standard InChI | InChI=1S/C16H28O2/c1-5-6-7-11-16(17)18-13-12-15(4)10-8-9-14(2)3/h9,12H,5-8,10-11,13H2,1-4H3/b15-12- |
Standard InChI Key | ARVSCQUZFFSNKF-QINSGFPZSA-N |
Isomeric SMILES | CCCCCC(=O)OC/C=C(/C)\CCC=C(C)C |
SMILES | CCCCCC(=O)OCC=C(C)CCC=C(C)C |
Canonical SMILES | CCCCCC(=O)OCC=C(C)CCC=C(C)C |
Boiling Point | 98.00 °C. @ 1.00 mm Hg |
Introduction
Geranyl hexanoate is a compound belonging to the class of organic compounds known as fatty alcohol esters. These esters are derivatives of fatty alcohols and are widely used in various industries due to their unique properties and aromas. Geranyl hexanoate, specifically, is a monoterpene ester derived from the esterification of geraniol and hexanoic acid.
Synthesis and Production
Geranyl hexanoate can be synthesized through the esterification of geraniol and hexanoic acid. This process can be catalyzed by lipases, which are enzymes that facilitate the formation of ester bonds. Recent advancements in biotechnology have enabled the production of geranyl esters, including geranyl hexanoate, through microbial fermentation and enzymatic conversion. This integrated process involves the microbial biosynthesis of geraniol followed by its enzymatic conversion into geranyl esters, offering a sustainable method for producing these valuable compounds .
Production Process
Step | Description |
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1. Microbial Biosynthesis | Geraniol is produced using metabolically engineered Escherichia coli. |
2. Enzymatic Conversion | Geraniol is converted into geranyl esters (e.g., geranyl hexanoate) using immobilized lipase in a biphasic system. |
3. Yield Optimization | Conditions are optimized to achieve high conversion rates (>90%) for the target esters. |
Biological Activities of Related Compounds
While specific studies on geranyl hexanoate are scarce, related compounds like geranyl acetate have shown promising biological activities:
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Diuretic and Anti-hyperuricemic Effects: Geranyl acetate has demonstrated potential benefits for individuals with kidney ailments, hypertension, and gout by enhancing diuresis and uric acid excretion .
Occurrence in Natural Sources
Geranyl hexanoate is found in trace amounts in certain plant species, including essential oil-bearing grasses of the genus Cymbopogon. These plants are known for their medicinal and aromatic properties, and their essential oils contain a variety of compounds, including geranyl hexanoate .
Natural Sources
Plant Species | Compounds Found |
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Cymbopogon spp. | Geranyl hexanoate, geraniol, limonene, etc. |
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